N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate
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Overview
Description
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of benzo[b]furan and ammonium tetraphenylborate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate typically involves the acylation of benzo[b]furan derivatives. One common method is the reaction of 2-acetylbenzo[b]furan with tributylamine in the presence of a suitable catalyst. The resulting product is then reacted with tetraphenylborate to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow, gas-phase synthesis techniques. For example, the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst can be optimized for high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the α-position of the benzo[b]furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Acetic anhydride and perchloric acid are commonly used for acylation reactions.
Major Products
The major products formed from these reactions include various acetylated and reduced derivatives of benzo[b]furan, which can be further functionalized for specific applications.
Scientific Research Applications
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate involves its interaction with specific molecular targets and pathways. For example, the electrochemical reduction of the compound at a glassy carbon electrode involves the reduction of the carbonyl group to a secondary alcohol, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzo[b]thiophene: Similar structure but contains a sulfur atom instead of oxygen.
2-Acetylindolyl-3-acetic acid: Contains an indole ring instead of a furan ring.
2-Acetylcoumarone: Another acetylated derivative of a heterocyclic compound.
Properties
Molecular Formula |
C46H54BNO2 |
---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl]-tributylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C22H34NO2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-14-23(15-8-5-2,16-9-6-3)18-20(24)22-17-19-12-10-11-13-21(19)25-22/h1-20H;10-13,17H,4-9,14-16,18H2,1-3H3/q-1;+1 |
InChI Key |
JENVCSWHRCTNEO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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